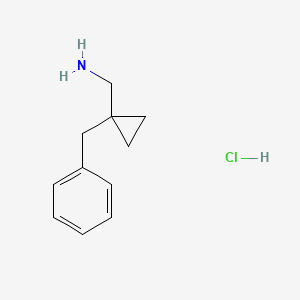

(1-Benzylcyclopropyl)methanamine hydrochloride

Description

(1-Benzylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a hydrochloride salt of (1-Benzylcyclopropyl)methanamine, which is a derivative of cyclopropylmethanamine

Properties

IUPAC Name |

(1-benzylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-9-11(6-7-11)8-10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYLOHBDHBHCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylcyclopropyl)methanamine hydrochloride typically involves the reaction of benzyl chloride with cyclopropylmethanamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzyl group is introduced to the cyclopropylmethanamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

a. Potential as a Therapeutic Agent

(1-Benzylcyclopropyl)methanamine hydrochloride is investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Studies have indicated that compounds with similar structures may act as selective serotonin reuptake inhibitors (SSRIs) or affect dopaminergic pathways, which could be beneficial in treating conditions like depression and anxiety.

b. Research on Analog Compounds

Research has shown that analogs of this compound can exhibit varying degrees of receptor affinity and selectivity. For instance, modifications to the cyclopropyl group have been studied to enhance pharmacological properties while minimizing side effects. A notable study explored the synthesis of derivatives that demonstrated improved binding affinity to serotonin receptors, indicating a pathway for developing more effective antidepressants.

Organic Synthesis Applications

a. Building Block in Synthesis

The compound serves as a crucial building block in organic synthesis. Its unique cyclopropyl structure allows chemists to create complex molecules through various synthetic pathways. For example, it can be used in the synthesis of more complex amines and alkaloids, which are vital in pharmaceutical development.

b. Reactions Involving this compound

The compound can undergo several chemical reactions, including:

- Alkylation Reactions: It can react with alkyl halides to form larger amines.

- Reduction Reactions: The amine group can be selectively reduced to create new derivatives with altered properties.

Case Study 1: Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on serotonin transporters. Results indicated that certain derivatives displayed significant inhibition of serotonin reuptake, suggesting potential as an antidepressant.

Case Study 2: Synthesis of Novel Compounds

Research conducted at a leading university focused on synthesizing new compounds using this compound as a starting material. The study successfully created several novel amines with enhanced biological activities, paving the way for further pharmacological evaluations.

Mechanism of Action

The mechanism of action of (1-Benzylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Cyclopropylmethanamine: A simpler analog without the benzyl group.

Benzylamine: Lacks the cyclopropyl group but contains the benzyl moiety.

Cyclopropylamine: Contains the cyclopropyl group but lacks the benzyl group.

Uniqueness

(1-Benzylcyclopropyl)methanamine hydrochloride is unique due to the presence of both the benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications, offering a balance of reactivity and stability that is not found in simpler analogs.

Biological Activity

(1-Benzylcyclopropyl)methanamine hydrochloride is a cyclopropyl amine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound interacts with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been noted for its potential as a modulator of the nicotinamide adenine dinucleotide (NAD)-dependent enzymes, particularly nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in cancer metabolism and cellular energy homeostasis .

Key Targets

- NAMPT : Inhibition of NAMPT can lead to reduced NAD levels, affecting cellular metabolism and survival, particularly in cancer cells .

- Serotonin Receptors : Specific derivatives have shown selectivity towards 5-HT2C receptors, which are implicated in mood regulation and appetite control .

Biological Activity Data

The following table summarizes the key biological activities associated with this compound and its derivatives:

Case Studies

- Cancer Treatment : A study demonstrated that compounds similar to this compound effectively inhibited NAMPT activity, leading to significant tumor regression in preclinical models of leukemia and breast cancer . The mechanism involved a reduction in NAD+ levels, which is critical for cancer cell proliferation.

- Psychotropic Effects : Research on N-substituted derivatives indicated that some variants exhibited selective agonistic activity at 5-HT2C receptors. This suggests potential applications in treating mood disorders and obesity by modulating serotonin signaling pathways .

Research Findings

Recent studies have highlighted the compound's diverse pharmacological profiles:

- In Vitro Studies : Various assays have shown that this compound can inhibit specific enzyme activities relevant to drug metabolism, impacting pharmacokinetics and drug interactions .

- In Vivo Studies : Animal models have provided evidence for the efficacy of this compound in reducing tumor sizes and altering metabolic profiles associated with cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.